N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide
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Overview
Description
N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoindole and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: 4-bromoindole is reacted with 2-chloroacetyl chloride in an appropriate solvent like dichloromethane at a low temperature to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The bromoindole part can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.
Major Products Formed
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-chloroacetamide
- N-[2-(4-Fluoroindol-1-yl)ethyl]-2-chloroacetamide
- N-[2-(4-Methylindol-1-yl)ethyl]-2-chloroacetamide
Uniqueness
N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide is unique due to the presence of the bromo substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-bromoindol-1-yl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c13-10-2-1-3-11-9(10)4-6-16(11)7-5-15-12(17)8-14/h1-4,6H,5,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIFPICOJRJQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)CCl)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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